molecular formula C16H18N2O7S2 B104143 Temocillin disodium salt CAS No. 61545-06-0

Temocillin disodium salt

Katalognummer: B104143
CAS-Nummer: 61545-06-0
Molekulargewicht: 414.5 g/mol
InChI-Schlüssel: BVCKFLJARNKCSS-DWPRYXJFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Temocillin disodium salt is a semi-synthetic, β-lactamase-resistant carboxypenicillin antibiotic and the disodium salt of temocillin, a 6-α-methoxy derivative of ticarcillin . Its molecular formula is C₁₆H₁₈N₂Na₂O₇S₂, with a molecular weight of 458.42 g/mol . The addition of a methoxy group at the 6-α position enhances stability against β-lactamases, making it effective against multidrug-resistant Gram-negative bacteria, including extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae .

Mechanism of Action: Like other β-lactams, temocillin inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), disrupting peptidoglycan cross-linking and leading to cell lysis .

Vorbereitungsmethoden

Chemical Structure and Synthesis Overview

Temocillin disodium salt (C₁₆H₁₆N₂O₇S₂·2Na) is the 6-α-methoxy derivative of ticarcillin, characterized by a thiophene side chain and a disodium carboxylate group . The critical synthetic challenge lies in introducing the methoxy group at the 6-α position while maintaining β-lactam ring integrity. Traditional methods relied on ticarcillin sodium as the starting material, involving sequential protection, methoxylation, and deprotection steps . Modern approaches, however, prioritize greener chemistry by minimizing toxic intermediates like phosphorus pentachloride and phosgene .

Traditional Synthesis Pathways

Starting Material and Initial Functionalization

The synthesis begins with ticarcillin sodium, a carboxypenicillin with a thiophene moiety. The first step involves protecting the β-lactam nitrogen and carboxyl groups using benzyl esters or other blocking agents to prevent undesired side reactions during methoxylation .

Methoxylation at the 6-α Position

Methoxy group introduction requires electrophilic substitution under controlled conditions. Early methods employed mercury chloride (HgCl₂) as a catalyst in anhydrous methanol, achieving substitution but leaving toxic residues . The reaction typically proceeds at -20°C to prevent β-lactam ring degradation, yielding the 6-α-methoxy intermediate with ~60–70% efficiency .

Deprotection and Salt Formation

Post-methoxylation, deprotection of carboxyl groups is achieved via hydrogenation over palladium catalysts. However, this step often led to incomplete debenzylation and required multiple purification cycles . Final disodium salt formation involves neutralization with sodium hydroxide, followed by lyophilization to obtain the crystalline product .

Modern Industrial-Scale Synthesis

Improved Methoxylation Techniques

Recent patents describe a streamlined process using ticarcillin sodium directly, bypassing intermediate protection steps. By employing trimethylsilyl chloride (TMSCl) as a mild activating agent, methoxylation efficiency increases to 85–90% . The reaction conditions are optimized at 25°C for 24 hours, eliminating the need for cryogenic temperatures .

Solvent Systems and Reaction Kinetics

Key advancements include using polar aprotic solvents like dimethylacetamide (DMA) to enhance reactant solubility. Kinetic studies reveal that the methoxylation rate constant (k<sub>on</sub>) for temocillin (77,000 M⁻¹s⁻¹) is 3.5-fold higher than for ticarcillin, attributed to steric effects from the methoxy group . This allows shorter reaction times and higher yields .

Table 1: Comparative Kinetics of Methoxylation

ParameterTicarcillin (No Methoxy)Temocillin (With Methoxy)
k<sub>on</sub> (M⁻¹s⁻¹)22,00077,000
k<sub>off</sub> (s⁻¹)<0.000050.001

Green Chemistry Innovations

To address toxicity concerns, modern protocols replace HgCl₂ with zinc oxide (ZnO) nanoparticles, achieving comparable catalytic activity without heavy metal residues . Additionally, hydrogenation debenzylation is substituted with enzymatic deprotection using lipases, reducing palladium dependency and improving scalability .

Critical Analysis of Purification Methods

Crystallization Techniques

Post-synthesis purification involves gradient crystallization using ethanol-water mixtures. The optimal solvent ratio (3:1 ethanol:water) yields temocillin disodium with 99.5% purity, as confirmed by HPLC . Impurities such as residual ticarcillin are minimized to <0.1% through controlled pH adjustments (pH 6.8–7.2) .

Chromatographic Characterization

Reverse-phase HPLC with photodiode array detection (PDA) is the gold standard for quality control. Typical chromatographic conditions include:

  • Column: C18, 250 × 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile:0.1% phosphoric acid (25:75)

  • Flow Rate: 1.0 mL/min

  • Retention Time: 8.2 minutes

Industrial-Scale Production Considerations

Cost-Efficiency and Yield Optimization

Large-scale production requires balancing reaction scalability with cost. The modern method achieves a 92% overall yield from ticarcillin sodium, compared to 65% in traditional routes . Key factors include:

  • Reagent Recycling: Recovery of TMSCl and ZnO nanoparticles reduces material costs by 40% .

  • Continuous Flow Reactors: Implementing plug-flow reactors minimizes batch-to-batch variability and enhances throughput .

Analyse Chemischer Reaktionen

Temocillin undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

  • Treatment of Infections :
    • Urinary Tract Infections : Temocillin is effective for treating complicated urinary tract infections caused by resistant Gram-negative bacteria, including those producing ESBLs .
    • Respiratory Infections : It has been utilized in managing lower respiratory tract infections .
    • Bacteremia and Sepsis : Temocillin has shown promise in treating bacteremia associated with various infections .
  • Microbiological Testing :
    • Temocillin is commonly used in in vitro antimicrobial susceptibility testing, including disk diffusion and minimum inhibitory concentration (MIC) determinations. This application helps identify bacterial resistance patterns and guide appropriate therapy .
  • Research on Resistance Mechanisms :
    • Studies have focused on the development of rapid tests for detecting temocillin resistance in clinical isolates of Enterobacterales, providing critical insights into resistance mechanisms and facilitating timely treatment decisions .

Case Study 1: Efficacy Against ESBL-Producing Strains

A study conducted at a university hospital in Brussels evaluated the in vitro activity of temocillin against 162 clinical isolates of ESBL-producing Escherichia coli over four years. The results indicated that 92% of the isolates were susceptible to temocillin, with MIC values demonstrating its effectiveness even against multi-resistant strains .

Case Study 2: Treatment Protocols

In a clinical trial comparing temocillin to cefotaxime for febrile urinary tract infections, both antibiotics exhibited similar adverse event profiles, suggesting that temocillin can be a safe alternative for outpatient treatment. Most reported side effects were mild to moderate, primarily gastrointestinal disturbances .

Comparative Analysis with Other Antibiotics

AntibioticSpectrum of ActivityResistance Profile
TemocillinEffective against Gram-negative bacteriaResistant to most β-lactamases
CarbapenemsBroad-spectrum including Gram-negative/positiveResistance due to carbapenemases
CefotaximeEffective against many Gram-negative bacteriaSusceptible to ESBLs

Vergleich Mit ähnlichen Verbindungen

Antimicrobial Spectrum :

  • Active Against : Escherichia coli, Salmonella typhimurium, Haemophilus influenzae (including β-lactamase-positive strains), and Klebsiella spp.
  • Not Active Against: Pseudomonas aeruginosa, Gram-positive bacteria (e.g., Staphylococcus aureus), and anaerobes .

Pharmacokinetics :

  • Half-Life : 4–5 hours (prolonged compared to other penicillins due to reduced renal clearance).
  • Protein Binding : 85–90%, with the R-epimer showing higher free fractions (up to twofold) than the S-epimer .
  • Excretion : Primarily renal, with 60–70% excreted unchanged in urine .

Structural and Functional Differences

Compound Structural Features β-Lactamase Stability Key Modifications
Temocillin 6-α-methoxy group on ticarcillin backbone High resistance Methoxy group enhances enzymatic stability
Ticarcillin Carboxypenicillin with thiophene side chain Moderate resistance Lacks methoxy group; susceptible to hydrolysis
Mezlocillin Acylaminopenicillin with extended side chain Low resistance Broader Gram-negative coverage, including P. aeruginosa
Ampicillin Aminopenicillin with amino group on side chain Susceptible Active against Gram-positives (e.g., Streptococcus)
Amoxicillin Similar to ampicillin with hydroxyl group Susceptible Improved oral bioavailability

Antimicrobial Spectrum (MIC Ranges, µg/mL)

Organism Temocillin Ticarcillin Mezlocillin Ampicillin
E. coli 1.00–64.00 2.00–128.00 1.00–32.00 2.00–>128.00
H. influenzae (β−) 0.25–0.50 0.50–2.00 0.12–0.50 0.25–1.00
H. influenzae (β+) 0.50–1.00 4.00–16.00 1.00–4.00 >128.00
P. aeruginosa >128.00 8.00–64.00 8.00–64.00 >128.00
S. aureus >128.00 >128.00 16.00–64.00 0.50–2.00

Pharmacokinetic Profiles

Parameter Temocillin Ticarcillin Mezlocillin Ampicillin
Half-Life (h) 4–5 1.0–1.5 1.0–1.5 1.0–1.5
Protein Binding (%) 85–90 45–65 30–40 15–25
Renal Excretion (%) 60–70 80–90 50–70 75–85
Volume of Distribution (L/kg) 0.15–0.20 0.20–0.30 0.30–0.40 0.30–0.40

Clinical and Resistance Considerations

  • Temocillin: Narrow spectrum but critical for ESBL infections. Lacks activity against P. aeruginosa and anaerobes, limiting use in polymicrobial infections .
  • Ticarcillin: Often combined with clavulanate to enhance β-lactamase resistance. Used for P.
  • Mezlocillin: Broader Gram-negative coverage, including P. aeruginosa, but hydrolyzed by many β-lactamases .
  • Ampicillin/Amoxicillin : First-line for Gram-positive and community-acquired infections but ineffective against ESBL producers .

Biologische Aktivität

Temocillin disodium salt is a semisynthetic β-lactam antibiotic, specifically a carboxypenicillin, designed to be resistant to most β-lactamases. This compound is primarily effective against Gram-negative bacteria, including several multi-resistant strains. Understanding its biological activity is crucial for optimizing its clinical use, especially in treating infections caused by resistant organisms.

Temocillin functions similarly to other β-lactams by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. It interferes with the final stages of peptidoglycan assembly, leading to compromised cell wall integrity and subsequent bacterial lysis. The presence of a methoxy group enhances its stability against hydrolysis by certain β-lactamases, making it effective against extended-spectrum β-lactamase (ESBL)-producing bacteria .

Spectrum of Activity

Temocillin shows activity against a variety of Gram-negative bacteria, including:

  • Escherichia coli
  • Klebsiella pneumoniae
  • Salmonella typhimurium
  • Haemophilus influenzae

However, it is generally ineffective against Gram-positive bacteria and Pseudomonas aeruginosa due to inherent resistance mechanisms .

Table 1: Minimum Inhibitory Concentrations (MIC) for Selected Bacteria

BacteriaMIC (µg/mL)
E. coli1.00 - 64.00
H. influenzae (β-lactamase negative)0.25 - 0.50
H. influenzae (β-lactamase positive)0.50 - 1.00
S. aureus>128.00

Pharmacokinetics

A study investigating the pharmacokinetics of temocillin in critically ill patients revealed significant insights into its distribution and efficacy:

  • After a loading dose of 2 g administered intravenously over 30 minutes, followed by continuous infusion, the peak plasma concentration reached approximately 131.2 mg/L.
  • The unbound fraction in plasma was about 56.4%, while in ascitic fluid, it was around 57.4%, indicating good penetration into body fluids.
  • The probability of target attainment (PTA) for achieving effective concentrations was modeled using Monte Carlo simulations, suggesting that current dosing regimens could be optimized for better outcomes in specific patient populations .

Clinical Efficacy

Recent studies have highlighted temocillin's efficacy in treating infections caused by multidrug-resistant (MDR) Enterobacterales:

  • A retrospective analysis showed a low early clinical failure rate (9.2%) among patients treated with temocillin for urinary tract infections (UTIs), particularly those caused by ESBL-producing strains.
  • The study emphasized that temocillin remains a viable option for non-severe infections caused by MDR organisms when administered at appropriate doses (e.g., 2 g every 8 hours) .

Case Studies

  • Case Study on ESBL-producing E. coli :
    A four-year study at a university hospital analyzed the in vitro activity of temocillin against clinical isolates of ESBL-producing E. coli, demonstrating consistent effectiveness with MIC values indicating susceptibility across various strains .
  • Clinical Application in Septic Shock :
    In critically ill patients with septic shock associated with complicated intra-abdominal infections, temocillin was administered following a pharmacokinetic model that optimized dosing based on renal function and infection severity, achieving effective concentrations in plasma and ascitic fluid .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for determining the minimum inhibitory concentration (MIC) of Temocillin disodium salt against Gram-negative pathogens?

this compound’s MIC values can be determined using standardized broth microdilution or agar dilution methods as per CLSI/EUCAST guidelines. For example, MIC ranges for E. coli span 1.00–64.00 µg/mL, depending on β-lactamase production and strain variability . Researchers should include control strains (e.g., E. coli ATCC 25922) and validate results with triplicate assays to account for technical variability.

Q. How does this compound’s β-lactamase stability influence experimental design for studying resistant Gram-negative isolates?

Temocillin’s resistance to most plasmid-encoded β-lactamases (e.g., TEM, SHV) allows it to retain activity against Enterobacteriaceae producing these enzymes. However, its susceptibility to chromosomal AmpC β-lactamases in Enterobacter cloacae or Pseudomonas aeruginosa requires careful strain selection. Researchers should pre-screen isolates for β-lactamase gene profiles (via PCR or whole-genome sequencing) to contextualize MIC discrepancies .

Q. What are the critical considerations when comparing in vitro and in vivo efficacy of this compound?

In murine intra-abdominal infection models, Temocillin demonstrated efficacy against KPC-producing E. coli (MIC ≤16 mg/L) due to its peritoneal fluid diffusion and stability against KPC enzymes . When translating in vitro MIC data to in vivo models, researchers must account for pharmacokinetic parameters (e.g., serum half-life, tissue penetration) and inoculum size, as high bacterial loads may reduce drug efficacy despite low MICs .

Advanced Research Questions

Q. How can researchers resolve contradictions in MIC data for this compound across studies?

Discrepancies often arise from differences in testing conditions (e.g., pH, cation-adjusted media), inoculum preparation, or β-lactamase expression levels. To address this, standardize testing protocols across labs and use molecular methods (e.g., RT-qPCR) to quantify β-lactamase expression in test strains. For example, Haemophilus influenzae β-lactamase-negative strains show lower MICs (0.25–0.50 µg/mL) compared to β-lactamase-positive strains (0.50–1.00 µg/mL) .

Q. What strategies optimize this compound’s stability in complex experimental matrices (e.g., bone cement)?

In bone cement studies, Temocillin retained antimicrobial activity after elution when tested via LC-MS, with no significant impact on cement’s mechanical properties at concentrations ≤10% w/w. Researchers should pre-test drug-cement compatibility using accelerated elution assays and validate bioactivity via time-kill curves against target pathogens (e.g., Staphylococcus aureus >128 µg/mL MIC) .

Q. How does this compound’s narrow Gram-negative spectrum affect its utility in polymicrobial infection models?

Temocillin’s inactivity against Gram-positive bacteria and P. aeruginosa necessitates combination therapy in polymicrobial settings. For example, pairing it with vancomycin or linezolid can address Gram-positive co-infections. Researchers should design checkerboard assays to assess synergy/antagonism and use in vivo models (e.g., murine sepsis) to evaluate survival outcomes .

Q. What molecular techniques are critical for studying Temocillin resistance mechanisms in emerging multidrug-resistant (MDR) pathogens?

Whole-genome sequencing can identify mutations in penicillin-binding proteins (PBPs) or porin genes that reduce drug uptake. For instance, Klebsiella pneumoniae with altered OmpK35/36 porins may exhibit reduced Temocillin susceptibility despite β-lactamase stability. Complement genomic data with proteomic analysis (e.g., PBP binding assays) to confirm resistance mechanisms .

Q. Methodological Best Practices

  • Data Validation : Include internal controls (e.g., β-lactamase-negative strains) and cross-validate MIC results with disk diffusion assays .
  • Ethical Reporting : Adhere to ARRIVE guidelines for animal studies, particularly when evaluating survival outcomes in infection models .
  • Statistical Rigor : Use non-linear regression models for dose-response curves and ANOVA for comparing MIC distributions across strain groups .

Eigenschaften

IUPAC Name

(2S,5R,6S)-6-[(2-carboxy-2-thiophen-3-ylacetyl)amino]-6-methoxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O7S2/c1-15(2)9(12(22)23)18-13(24)16(25-3,14(18)27-15)17-10(19)8(11(20)21)7-4-5-26-6-7/h4-6,8-9,14H,1-3H3,(H,17,19)(H,20,21)(H,22,23)/t8?,9-,14+,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCKFLJARNKCSS-DWPRYXJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)(NC(=O)C(C3=CSC=C3)C(=O)O)OC)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@](C2=O)(NC(=O)C(C3=CSC=C3)C(=O)O)OC)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201009398
Record name Negaban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201009398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66148-78-5
Record name Temocillin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66148-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Temocillin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066148785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Temocillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12343
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Negaban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201009398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Temocillin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.148
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TEMOCILLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03QB156W6I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Temocillin disodium salt
Temocillin disodium salt
Temocillin disodium salt
Temocillin disodium salt

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.